2,3,5-Tri-O-benzyl-D-arabinofuranose

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3S,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28O5/c27-26-25(30-18-22-14-8-3-9-15-22)24(29-17-21-12-6-2-7-13-21)23(31-26)19-28-16-20-10-4-1-5-11-20/h1-15,23-27H,16-19H2/t23-,24-,25+,26?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAQUAXSCBJPECG-DYXQDRAXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC2C(C(C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H](C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10453669 | |

| Record name | 2,3,5-Tri-O-benzyl-D-arabinofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37776-25-3 | |

| Record name | 2,3,5-Tri-O-benzyl-D-arabinofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of 2,3,5-Tri-O-benzyl-D-arabinofuranose

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the physical and chemical properties of 2,3,5-Tri-O-benzyl-D-arabinofuranose, a critical intermediate in synthetic carbohydrate chemistry. As a protected derivative of D-arabinose, this compound serves as a versatile building block for the synthesis of complex glycans, nucleoside analogues, and other biologically significant molecules.[] This document moves beyond a simple data sheet to offer field-proven insights into its synthesis, characterization, and handling, grounded in authoritative references.

Chemical Structure and Stereochemistry

This compound is characterized by a five-membered furanose ring derived from the pentose sugar D-arabinose. The hydroxyl groups at positions 2, 3, and 5 are protected by benzyl ethers. This protection strategy is common in carbohydrate synthesis as benzyl groups are stable to a wide range of reaction conditions but can be readily removed by catalytic hydrogenation.

A crucial aspect of this compound's structure is its existence as a hemiacetal, which gives rise to two anomers: α (alpha) and β (beta), depending on the stereochemistry at the anomeric carbon (C1). Synthetic preparations typically yield a mixture of these anomers.[2] While many commercial suppliers offer the purified β-anomer, it is essential for researchers to recognize that the compound may exist as an equilibrium mixture in solution.[3][4]

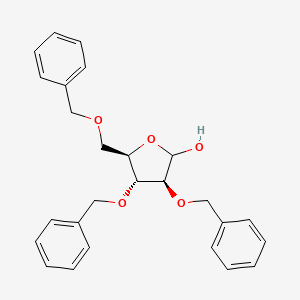

Caption: Generalized structure of this compound.

Physical and Chemical Properties

The physical properties of this compound can vary depending on its anomeric purity and physical state (crystalline vs. amorphous). The data presented below is a synthesis of information from commercial suppliers and scientific literature.

| Property | Value | Source(s) |

| Molecular Formula | C₂₆H₂₈O₅ | [4][5] |

| Molecular Weight | 420.50 g/mol | [4][5] |

| Appearance | White to off-white crystalline powder or a colorless/yellow syrup. | [2][3] |

| Melting Point | 164-165 °C (for crystalline solid). Note: Can also be a syrup. | [6] |

| Optical Rotation | [α]²⁰/D: -9.0° to -1.5° (c = 1% w/v in Chloroform) | [7] |

| Storage Temperature | 2-8 °C | [7] |

Solubility Profile

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Chlorinated Solvents | Dichloromethane, Chloroform | High | Excellent solvation of both the benzyl groups and the sugar backbone. |

| Ethers | Diethyl Ether, THF | High to Moderate | Good balance of polarity to solvate the molecule. |

| Aprotic Polar Solvents | DMF, DMSO | High | Strong dipoles effectively solvate the polar regions of the molecule. |

| Esters | Ethyl Acetate | Moderate | Provides a balance of polarity suitable for solvation. |

| Alcohols | Methanol, Ethanol | Low to Moderate | The extensive nonpolar character limits solubility in highly polar alcohols. |

| Apolar Solvents | Hexanes, Toluene | Low | Insufficient polarity to solvate the furanose ring. |

| Aqueous Solvents | Water | Insoluble | The hydrophobic benzyl groups prevent dissolution in water. |

Spectroscopic Characterization

While certificates of analysis confirm the structure of commercial products via NMR, detailed spectral assignments are not widely published for the D-arabinofuranose derivative.[8] However, extensive data is available for the structurally similar 2,3,5-Tri-O-benzyl-D-xylofuranose , which serves as an excellent reference point.[9]

Expected ¹H NMR Features (in CDCl₃):

-

Aromatic Protons: A complex multiplet between δ 7.20-7.40 ppm integrating to 15 hydrogens from the three benzyl groups.

-

Benzylidene Protons (OCH₂Ph): A series of doublets and multiplets between δ 4.40-4.80 ppm, corresponding to the six benzylic methylene protons.

-

Anomeric Proton (H-1): This is the most diagnostic signal. It typically appears as two distinct signals for the α and β anomers, often between δ 5.30-5.60 ppm. The coupling constant (J₁,₂) is characteristically different for the two anomers.

-

Furanose Ring Protons (H-2, H-3, H-4, H-5): A series of multiplets in the δ 3.50-4.30 ppm region.

¹³C NMR Data for the Analogous 2,3,5-Tri-O-benzyl-D-xylofuranose (Anomeric Mixture in CDCl₃): [9] This data illustrates the expected chemical shifts for the carbon skeleton. The arabino- configuration will result in slightly different shifts, but the general regions will be comparable.

| Carbon Atom | Chemical Shift (δ, ppm) - α-anomer | Chemical Shift (δ, ppm) - β-anomer |

| C-1 | 95.9 | 101.6 |

| C-2 | 81.4 | 86.5 |

| C-3 | 81.0 | 81.2 |

| C-4 | 77.0 | 79.6 |

| C-5 | 68.3 | 68.7 |

| OCH₂Ph | 71.6 - 73.4 | 71.6 - 73.4 |

| Aromatic C | 127.7 - 128.4 | 127.7 - 128.4 |

| Aromatic C (ipso) | 136.9 - 138.1 | 137.3 - 137.5 |

Field-Proven Synthesis and Purification Protocol

The synthesis of this compound is a multi-step process requiring careful control of reaction conditions. The following protocol is adapted from a robust method developed for the L-enantiomer, which leverages an allyl glycoside intermediate for simplified deprotection at the anomeric position.[2]

Caption: Synthetic workflow for this compound.

Step 1: Allyl Glycoside Formation (Fischer Glycosylation)

-

Methodology: D-arabinose is suspended in allyl alcohol containing a strong acid catalyst (e.g., sulfuric acid or an acidic resin). The mixture is heated (e.g., to 40°C) to facilitate dissolution and reaction.

-

Causality: The acidic conditions protonate the anomeric hydroxyl group, allowing it to be displaced by allyl alcohol to form the more stable glycoside. This reaction typically produces a thermodynamic mixture of furanosides and pyranosides, with the furanoside often being a major product for arabinose. The resulting product is an anomeric mixture.[2]

Step 2: Benzylation

-

Methodology: The crude allyl arabinofuranoside is dissolved in an aprotic polar solvent like N,N-dimethylformamide (DMF). A strong base, typically sodium hydride (NaH), is added portion-wise to deprotonate the free hydroxyl groups. Benzyl bromide is then added, and the reaction is stirred until completion.

-

Causality: NaH is a non-nucleophilic base that irreversibly deprotonates the alcohol groups to form alkoxides. These alkoxides act as potent nucleophiles, readily displacing the bromide from benzyl bromide in an Sₙ2 reaction to form the stable benzyl ethers. Anhydrous conditions are critical as NaH reacts violently with water.

Step 3: Anomeric Deprotection

-

Methodology: The allyl ether is first isomerized to a prop-1-enyl ether using a base (e.g., potassium tert-butoxide in DMSO). The resulting prop-1-enyl ether is then cleaved under mild acidic conditions (e.g., aqueous HCl) or using a mercury(II) chloride catalyst to yield the final hemiacetal product.

-

Causality: The allyl group is a useful protecting group because it is stable to the benzylation conditions. Its removal via this two-step isomerization-hydrolysis sequence is significantly milder than direct hydrolysis, which would require harsh acidic conditions that could risk cleaving the benzyl ethers.[2]

Purification

-

Methodology: The final product is typically purified by flash column chromatography on silica gel, eluting with a solvent system such as a hexane/ethyl acetate gradient.

-

Expertise: The anomeric mixture can sometimes be separated by careful chromatography, or one anomer may preferentially crystallize. As reported for the L-enantiomer, the product after chromatography is often a viscous syrup.[2] If a crystalline solid is desired, seeding or slow crystallization from an appropriate solvent system may be required.

Handling, Storage, and Safety

-

Personal Protective Equipment: Always wear safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat when handling this compound.

-

Handling: The compound is a combustible solid. Avoid dust formation and keep away from ignition sources.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage is at 2-8°C to ensure long-term stability.[7]

-

Toxicity: Detailed toxicological data is not available. Treat as a potentially hazardous chemical. Avoid ingestion, inhalation, and skin contact.

Conclusion

This compound is a cornerstone intermediate for advanced chemical synthesis. A thorough understanding of its physical properties, including its propensity to exist as an anomeric mixture and its variable physical state, is paramount for its successful use in research and development. The synthetic route via an allyl glycoside offers a reliable and scalable method for its preparation, providing chemists with access to this versatile building block.

References

A comprehensive list of sources is available for verification.

Sources

- 2. researchgate.net [researchgate.net]

- 3. 2-3-5-tri-O-benzyl-B-D-arabino-furanose [jinonpharma.com]

- 4. scbt.com [scbt.com]

- 5. This compound | C26H28O5 | CID 11058881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. 2,3,5-Tri-O-benzyl-β-D-arabinofuranose 60933-68-8 [sigmaaldrich.com]

- 8. 2,3,5-Tri-O-benzyl-β-D-arabinofuranose, 50 g, CAS No. 60933-68-8 | Monosaccharids | Carbohydrates | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]

- 9. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Structure and Stereochemistry of 2,3,5-Tri-O-benzyl-D-arabinofuranose

Introduction

2,3,5-Tri-O-benzyl-D-arabinofuranose is a pivotal intermediate in synthetic carbohydrate chemistry, valued for its role in the construction of complex oligosaccharides and nucleoside analogues with significant biological activity.[1] The strategic placement of benzyl ether protecting groups on the D-arabinofuranose scaffold allows for precise chemical manipulations at the anomeric center while shielding the hydroxyl groups at positions 2, 3, and 5 from unwanted reactions. This guide provides a comprehensive overview of the structure, stereochemistry, synthesis, and characterization of this important molecule, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Stereochemistry

The structure of this compound is characterized by a central five-membered furanose ring derived from D-arabinose. The stereochemistry of the parent D-arabinose dictates the specific spatial arrangement of the substituents on the furanose ring. The hydroxyl groups at positions C2, C3, and C5 are protected as benzyl ethers, which are known for their stability under a wide range of reaction conditions, yet can be readily removed by catalytic hydrogenation.[2]

The stereochemical integrity of the chiral centers at C2, C3, and C4 of the D-arabinofuranose core is maintained throughout the synthesis. The anomeric carbon (C1) can exist as either the α or β anomer, and the ratio of these anomers can be influenced by the reaction conditions during synthesis and purification.

Synthesis of this compound

A convenient and efficient synthesis of this compound can be achieved from D-arabinose via an allyl glycoside intermediate.[4] This multi-step process involves the initial formation of allyl D-arabinofuranoside, followed by benzylation of the free hydroxyl groups, isomerization of the allyl group to a propenyl group, and finally, acidic hydrolysis to yield the target compound.

Experimental Workflow

Caption: Synthetic workflow for this compound.

Detailed Synthesis Protocol

Step 1: Synthesis of Allyl D-arabinofuranoside

-

To a suspension of D-arabinose in allyl alcohol, add a catalytic amount of a strong acid (e.g., sulfuric acid or a sulfonic acid resin).

-

Heat the mixture with stirring until the D-arabinose has completely dissolved and the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate or an ion-exchange resin).

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude allyl D-arabinofuranoside, which can be used in the next step without further purification.

Step 2: Benzylation of Allyl D-arabinofuranoside

-

Dissolve the crude allyl D-arabinofuranoside in anhydrous N,N-dimethylformamide (DMF).

-

Cool the solution in an ice bath and add sodium hydride (NaH) portion-wise with stirring.

-

After the evolution of hydrogen gas ceases, add benzyl bromide dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Carefully quench the reaction by the slow addition of methanol, followed by water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford pure allyl 2,3,5-tri-O-benzyl-D-arabinofuranoside.

Step 3: Isomerization of the Allyl Group

-

Dissolve the purified allyl 2,3,5-tri-O-benzyl-D-arabinofuranoside in anhydrous dimethyl sulfoxide (DMSO).

-

Add potassium tert-butoxide (KOtBu) and stir the mixture at room temperature.[5][6] The isomerization from the allyl to the propenyl ether is significantly faster in DMSO.[5]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Pour the reaction mixture into water and extract the product with an organic solvent.

-

Wash the combined organic extracts, dry, and concentrate to yield the crude propenyl 2,3,5-tri-O-benzyl-D-arabinofuranoside.

Step 4: Hydrolysis of the Propenyl Ether

-

Dissolve the crude propenyl ether in a mixture of acetone and water.

-

Add a catalytic amount of a mineral acid (e.g., hydrochloric acid or sulfuric acid).

-

Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

-

Neutralize the reaction with a mild base and remove the organic solvent under reduced pressure.

-

Extract the aqueous residue with an organic solvent.

-

Wash the combined organic layers, dry, and concentrate to give the crude this compound.

-

Purify the final product by flash column chromatography to obtain the desired compound as a mixture of anomers.

Analytical Characterization

The identity and purity of this compound are confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopy

¹H NMR: The proton NMR spectrum provides detailed information about the structure and stereochemistry of the molecule. Key signals include those for the anomeric proton (C1-H), the protons of the furanose ring (C2-H, C3-H, C4-H, and C5-H), the benzylic methylene protons (Ar-CH₂-O), and the aromatic protons of the benzyl groups. The coupling constants between the ring protons can be used to deduce the relative stereochemistry and the conformation of the furanose ring.

¹³C NMR: The carbon NMR spectrum confirms the number of carbon atoms and their chemical environments. The anomeric carbon (C1) typically resonates in the region of 95-105 ppm. The other ring carbons appear between 60 and 90 ppm, while the benzylic methylene carbons are observed around 70-75 ppm. The aromatic carbons of the benzyl groups resonate in the 127-138 ppm range.

| Carbon Atom | Chemical Shift (δ, ppm) in CDCl₃ |

| C-1 | ~100.0 (β-anomer) |

| C-2, C-3 | ~84.5, ~79.0 |

| C-4 | ~84.5 |

| C-5 | ~65.7 |

| Benzyl CH₂ | ~72-74 |

| Aromatic CH | ~127-129 |

| Aromatic C (quaternary) | ~138 |

| Note: The chemical shifts are approximate and can vary depending on the solvent and the specific anomer. The data is based on values reported for the L-enantiomer.[4] |

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the molecule. The expected molecular ion peak for this compound (C₂₆H₂₈O₅) would be observed, typically as an adduct with sodium [M+Na]⁺ or another cation.

| Parameter | Value |

| Molecular Formula | C₂₆H₂₈O₅ |

| Molecular Weight | 420.50 g/mol |

| Exact Mass | 420.1937 g/mol |

| [M+Na]⁺ (calculated) | 443.1834 |

Applications in Drug Development and Research

This compound is a valuable building block in the synthesis of a variety of biologically important molecules. Its primary applications include:

-

Synthesis of Nucleoside Analogues: The free hydroxyl group at the anomeric position allows for the introduction of various nucleobases, leading to the synthesis of novel nucleoside analogues with potential antiviral or anticancer activities.[4]

-

Oligosaccharide Synthesis: It serves as a key precursor for the synthesis of arabinofuranose-containing oligosaccharides, which are components of bacterial cell walls and other important glycoconjugates.[7] These oligosaccharides are crucial for studying host-pathogen interactions and for the development of new vaccines and antibiotics.

-

Enzyme Inhibitor Studies: Derivatives of this compound are used to study the mechanism of enzymes involved in carbohydrate metabolism and to develop specific inhibitors.[7]

The ability to selectively deprotect the benzyl groups allows for further functionalization at specific positions, making this compound a versatile tool in the hands of synthetic chemists.

Conclusion

This compound is a cornerstone of modern carbohydrate synthesis. A thorough understanding of its structure, stereochemistry, and reactivity is essential for its effective utilization in the development of new therapeutics and research tools. The synthetic protocol outlined in this guide, coupled with the detailed analytical characterization, provides a solid foundation for researchers and scientists working in this dynamic field. The strategic use of this and other protected monosaccharides will undoubtedly continue to fuel innovation in drug discovery and glycobiology.

References

- Binkley, R. W., & Binkley, R. W. (1988).

- Collins, P. M., & Ferrier, R. J. (1995).

- Price, C. C., & Snyder, W. H. (1961). The Isomerization of Allyl to Propenyl Ethers in Dimethyl Sulfoxide. Journal of the American Chemical Society, 83(8), 1773–1773.

- Schriesheim, A., Hofmann, J. E., & Rowe, C. A. (1961). The Base-Catalyzed Isomerization of Olefins. Journal of the American Chemical Society, 83(17), 3731–3732.

- Finch, P., Iskander, G. M., & Siriwardena, A. H. (1991). Convenient syntheses of 2,3,5-tri-O-benzyl-arabino- and -ribofuranoses via their ally1 glycosides.

- Goti, A., et al. (2022). 2,3,5-Tri-O-benzyl-d-xylofuranose. Molbank, 2022(2), M1382.

- Seeberger, P. H., & Werz, D. B. (2007). Synthesis and medical applications of oligosaccharides.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, October 30). Ester and Ether Formation: Glycosides. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Solubility of 2,3,5-Tri-O-benzyl-D-arabinofuranose in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,5-Tri-O-benzyl-D-arabinofuranose is a critical protected monosaccharide intermediate in the synthesis of nucleoside analogues and complex carbohydrates. Its efficacy in these synthetic pathways is profoundly dependent on its solubility characteristics in various organic solvents. This guide provides a comprehensive overview of the solubility profile of this compound, detailing the underlying physicochemical principles that govern its behavior. We present a qualitative solubility summary, discuss key factors influencing solubility, and provide robust, step-by-step experimental protocols for researchers to quantitatively determine solubility in their own laboratory settings. This document serves as a foundational resource for optimizing reaction conditions, purification strategies, and formulation development involving this key synthetic building block.

Introduction: The Strategic Importance of a Protected Sugar

In the landscape of modern medicinal chemistry and glycobiology, protected carbohydrates are indispensable tools. This compound (Figure 1) is a derivative of D-arabinose where the hydroxyl groups at the 2, 3, and 5 positions are masked by benzyl ethers.[1][2] This protection strategy serves a crucial purpose: it renders the molecule significantly more hydrophobic and allows for selective chemical manipulation at the anomeric (C1) position, which is vital for the synthesis of biologically active nucleosides and oligosaccharides.[2][3]

The success of any synthetic step—from reaction setup and progression to product isolation and purification—hinges on the solubility of the reactants. A thorough understanding of the solubility of this compound allows scientists to:

-

Select Optimal Reaction Solvents: Ensuring all reactants are in the same phase for efficient and complete conversion.

-

Design Effective Purification Protocols: Leveraging differential solubility for crystallization or selecting appropriate solvent systems for chromatography.

-

Develop Robust Formulations: For preclinical studies where the compound itself might be an active pharmaceutical ingredient (API) or a key excipient.

This guide provides the field-proven insights necessary to harness the full synthetic potential of this versatile building block.

Figure 1. Chemical Structure of this compound.

Physicochemical Properties and Solubility Profile

The introduction of three bulky, nonpolar benzyl groups fundamentally alters the physicochemical nature of the parent arabinose molecule.[3][4] The molecule transitions from a highly polar, water-soluble sugar to a hydrophobic, lipophilic compound with significantly increased solubility in organic solvents.[3][5]

Core Principle: "Like Dissolves Like"

The solubility of a molecular compound is governed by the principle that substances with similar polarities tend to be miscible.[6] this compound, with its large nonpolar surface area from the phenyl rings, interacts favorably with nonpolar and moderately polar aprotic solvents through van der Waals forces. Conversely, it has limited ability to form hydrogen bonds, leading to poor solubility in highly polar protic solvents like water.

Representative Solubility Data

While exhaustive quantitative data across all solvents is not centrally published, a qualitative and semi-quantitative profile can be constructed from synthesis reports and the behavior of analogous benzylated carbohydrates.[2][3][7] The following table summarizes the expected solubility of this compound.

| Solvent | Class | Polarity Index | Expected Solubility | Rationale & Application Notes |

| Dichloromethane (DCM) | Halogenated | 3.1 | Very Soluble | Excellent solvent for reactions and chromatography due to its volatility and high dissolving power. |

| Chloroform (CHCl₃) | Halogenated | 4.1 | Very Soluble | Similar to DCM, often used in reactions and for NMR sample preparation. |

| Tetrahydrofuran (THF) | Ether | 4.0 | Soluble | Good for reactions, particularly those involving organometallic reagents. |

| Ethyl Acetate (EtOAc) | Ester | 4.4 | Soluble | Common solvent for extraction and chromatography; solubility allows for effective purification. |

| Toluene | Aromatic | 2.4 | Soluble | Often used in reactions that require higher temperatures or azeotropic removal of water. |

| Dimethylformamide (DMF) | Polar Aprotic | 6.4 | Soluble | High boiling point and strong dissolving power make it suitable for challenging reactions.[3][5] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | Soluble | A highly polar aprotic solvent capable of dissolving a wide range of compounds.[3][5] |

| Acetone | Ketone | 5.1 | Moderately Soluble | Useful for washing and precipitation/crystallization procedures. |

| Methanol (MeOH) | Polar Protic | 5.1 | Slightly Soluble | Often used as an anti-solvent for crystallization from more soluble media like DCM.[3][7] |

| Hexane / Heptane | Aliphatic | 0.1 | Insoluble / Sparingly Soluble | Commonly used as an anti-solvent to induce precipitation or crystallization from solutions like EtOAc or DCM. |

| Water | Polar Protic | 10.2 | Insoluble | The high polarity and strong hydrogen-bonding network of water preclude the dissolution of this hydrophobic molecule.[5] |

Experimental Determination of Solubility

To obtain precise, quantitative solubility data for specific applications and temperatures, direct experimental measurement is essential.[8][9] The following protocols describe two robust, validated methods for this purpose.

Method 1: Isothermal Equilibrium (Gravimetric) Method

This classic and highly accurate "shake-flask" method determines solubility by creating a saturated solution at a constant temperature and then quantifying the dissolved solute by mass after solvent evaporation.[10][11][12]

Causality Behind Experimental Choices:

-

Excess Solid: Ensures that the solution reaches true thermodynamic equilibrium, becoming fully saturated.

-

Constant Temperature: Solubility is temperature-dependent; a water bath provides the necessary stability for reproducible results.[10]

-

Equilibration Time: Allows sufficient time for the dissolution process to reach its maximum point.

-

Syringe Filtration: A critical step to separate the saturated supernatant from any undissolved solid particles without causing premature precipitation.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of this compound (e.g., ~100 mg) to a vial, ensuring solid remains undissolved.

-

Solvent Addition: Accurately pipette a known volume of the desired organic solvent (e.g., 2.0 mL) into the vial.

-

Equilibration: Seal the vial tightly and place it in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate for at least 24 hours to ensure equilibrium is reached.

-

Phase Separation: Allow the vial to stand undisturbed at the same temperature for 2-4 hours for the excess solid to settle.

-

Sampling: Carefully draw a known volume of the clear supernatant (e.g., 1.0 mL) using a syringe fitted with a 0.45 µm PTFE filter.

-

Gravimetric Analysis:

-

Dispense the filtered solution into a pre-weighed, dry evaporating dish or vial. Record the exact weight of the empty vial (W_vial).

-

Record the weight of the vial containing the solution (W_solution).

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a moderate temperature.

-

Once completely dry, re-weigh the vial to get the final weight (W_final).

-

-

Calculation:

-

Mass of solute = W_final - W_vial

-

Mass of solvent = W_solution - W_final

-

Solubility (mg/mL) = (Mass of solute / Volume of sample taken)

-

Caption: Workflow for Gravimetric Solubility Determination.

Method 2: High-Performance Liquid Chromatography (HPLC) Quantification

This method is ideal for higher throughput screening or when only small amounts of material are available. It uses HPLC to determine the concentration of the solute in a saturated solution by comparing the detector response to a standard calibration curve.[13][14][15]

Causality Behind Experimental Choices:

-

Calibration Curve: Essential for converting the instrument's signal (e.g., peak area from a UV detector) into a precise concentration. This forms the basis of quantification.

-

Dilution: Saturated solutions often have concentrations far above the linear range of the detector. Accurate dilution is critical to bring the sample into the quantifiable range of the calibration curve.

-

Mobile Phase Compatibility: The final diluted sample should be in a solvent compatible with the HPLC mobile phase to ensure good peak shape and prevent precipitation on the column.

Step-by-Step Protocol:

-

Prepare Calibration Standards:

-

Create a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile).

-

Perform a series of dilutions to create at least five standard solutions spanning the expected concentration range (e.g., 0.2, 0.1, 0.05, 0.025, 0.01 mg/mL).

-

-

Generate Calibration Curve:

-

Inject each standard onto the HPLC system. A reversed-phase C18 column with a mobile phase like acetonitrile/water is typically suitable. The benzyl groups provide a strong UV chromophore for detection (~254 nm).

-

Plot the detector peak area versus the known concentration for each standard. Perform a linear regression to obtain the equation of the line (y = mx + c).

-

-

Prepare Saturated Sample:

-

Follow steps 1-5 from the Gravimetric Method to prepare a filtered, saturated solution.

-

-

Dilute and Analyze:

-

Perform a precise, large-volume dilution of the saturated supernatant. For example, dilute 100 µL of the supernatant into 9.9 mL of mobile phase (a 1:100 dilution).

-

Inject the diluted sample onto the HPLC and record the peak area.

-

-

Calculation:

-

Use the peak area of the unknown sample and the calibration curve equation to calculate the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution, which is its solubility.

-

Caption: Workflow for HPLC-Based Solubility Determination.

Conclusion

The solubility of this compound is a direct consequence of its heavily benzylated, hydrophobic structure. It exhibits high solubility in common aprotic organic solvents such as dichloromethane, chloroform, and ethyl acetate, while being poorly soluble in polar protic solvents and nonpolar alkanes. This solubility profile provides chemists with a wide array of options for conducting reactions and, critically, for designing purification schemes based on crystallization or chromatography. For applications demanding high precision, the gravimetric and HPLC-based protocols outlined here provide a reliable framework for quantitative solubility determination, empowering researchers to optimize their synthetic and developmental workflows with confidence.

References

- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. YouTube.

- BenchChem. (2025).

- CD BioGlyco. (n.d.). This compound, Purity ≥95%.

- Finch, P., Iskander, G. M., & Siriwardena, A. H. (1991). Convenient syntheses of 2,3,5-tri-O-benzyl-arabino- and -ribofuranoses via their ally1 glycosides.

- Food Safety Institute. (2025).

- MSE Supplies LLC. (2025). Gravimetric Analysis General Guide. MSE Supplies LLC.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem.

- Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.

- UC Davis Analytical Laboratory. (2017).

- Various Authors. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Various Authors. (n.d.).

- Various Authors. (n.d.). Determination of Solubility by Gravimetric Method.

- Vidal-valverde, C., Martin-villa, C., & Herranz, J. (1984). Determination of Soluble Carbohydrates in Yogurts by High Performance Liquid Chromatography. Journal of Agricultural and Food Chemistry.

Sources

- 1. biosynth.com [biosynth.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound, Purity ≥95% - CD BioGlyco [bioglyco.com]

- 6. chem.ws [chem.ws]

- 7. mdpi.com [mdpi.com]

- 8. m.youtube.com [m.youtube.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. pharmajournal.net [pharmajournal.net]

- 12. msesupplies.com [msesupplies.com]

- 13. Soluble Carbohydrates - HPLC Method [anlaborders.ucdavis.edu]

- 14. APPLICATION OF HPLC TO CHARACTERIZATION OF INDIVIDUAL CARBOHYDRATES IN FOODS | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2,3,5-Tri-O-benzyl-D-arabinofuranose

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2,3,5-Tri-O-benzyl-D-arabinofuranose, a key intermediate in the synthesis of various biologically significant molecules, including nucleoside analogues used in antiviral and anticancer therapies.[1] This document is intended for researchers, scientists, and drug development professionals who utilize protected carbohydrates in their synthetic strategies.

Introduction: The Structural Significance of this compound

This compound is a protected monosaccharide of D-arabinose, a five-carbon sugar. The benzyl ether protecting groups at the C2, C3, and C5 positions offer stability under a range of reaction conditions, yet can be selectively removed, making this compound a versatile building block in complex oligosaccharide and nucleoside synthesis. The furanose (five-membered ring) form is of particular biological relevance, as it forms the core of nucleic acids.

Accurate structural elucidation is paramount in synthetic chemistry, and NMR spectroscopy stands as the most powerful tool for determining the three-dimensional structure of organic molecules in solution. For carbohydrates, which are often characterized by subtle stereochemical differences and conformational flexibility, a detailed analysis of ¹H and ¹³C NMR spectra is essential for unambiguous characterization. This guide will delve into the specific spectral features of this compound, providing a detailed interpretation of its ¹H and ¹³C NMR data.

Molecular Structure and Numbering

The structure of this compound with the standard numbering convention for the arabinofuranose ring is depicted below. This numbering is crucial for the assignment of NMR signals.

Caption: Structure of this compound with IUPAC numbering.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is complex, exhibiting signals for the anomeric proton, the furanose ring protons, the benzylic methylene protons, and the aromatic protons of the benzyl groups. The spectrum is typically recorded in deuterated chloroform (CDCl₃). Due to the presence of both α and β anomers in solution, two sets of signals are often observed.

Table 1: ¹H NMR Spectral Data of this compound (α/β mixture) in CDCl₃

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 (α) | ~5.40 | d | ~4.0 |

| H-1 (β) | ~5.35 | s | - |

| H-2 (α/β) | ~4.10 - 4.20 | m | - |

| H-3 (α/β) | ~3.95 - 4.05 | m | - |

| H-4 (α/β) | ~4.25 - 4.35 | m | - |

| H-5a, H-5b (α/β) | ~3.55 - 3.70 | m | - |

| -CH₂-Ph (benzylic) | ~4.40 - 4.75 | m | - |

| Ar-H (aromatic) | ~7.20 - 7.40 | m | - |

Note: The chemical shifts and coupling constants are approximate values derived from typical spectra of closely related compounds and general principles of carbohydrate NMR. Precise values may vary slightly depending on experimental conditions.

Interpretation of the ¹H NMR Spectrum

-

Anomeric Protons (H-1): The signals for the anomeric protons are the most downfield of the carbohydrate ring protons due to the deshielding effect of two adjacent oxygen atoms. The α-anomer typically shows a doublet with a coupling constant (³JH1,H2) of approximately 4.0 Hz, indicative of a cis relationship between H-1 and H-2. The β-anomer, with a trans relationship between H-1 and H-2, is expected to have a smaller coupling constant, often appearing as a singlet or a very narrow doublet.

-

Furanose Ring Protons (H-2 to H-4): These protons resonate in the range of 3.95-4.35 ppm. Their signals are often overlapping multiplets, making definitive assignment challenging without two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy).

-

Exocyclic Protons (H-5a, H-5b): The two diastereotopic protons on C-5 resonate in the region of 3.55-3.70 ppm as a complex multiplet.

-

Benzylic Protons (-CH₂-Ph): The six methylene protons of the three benzyl groups appear as a series of overlapping multiplets between 4.40 and 4.75 ppm.

-

Aromatic Protons (Ar-H): The fifteen aromatic protons of the three benzyl groups produce a complex multiplet in the range of 7.20-7.40 ppm.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. The use of a proton-decoupled sequence simplifies the spectrum to a series of singlets, one for each unique carbon atom.

Table 2: ¹³C NMR Spectral Data of this compound (α/β mixture) in CDCl₃

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1 (α) | ~103 |

| C-1 (β) | ~97 |

| C-2, C-3, C-4 (α/β) | ~75 - 85 |

| C-5 (α/β) | ~70 |

| -CH₂-Ph (benzylic) | ~72 - 74 |

| Ar-C (aromatic) | ~127 - 129 |

| Ar-C (quaternary) | ~137 - 138 |

Note: These are characteristic chemical shift ranges for benzyl-protected arabinofuranosides.

Interpretation of the ¹³C NMR Spectrum

-

Anomeric Carbon (C-1): The anomeric carbon is the most downfield of the sugar ring carbons, with the α-anomer typically resonating at a lower field (~103 ppm) than the β-anomer (~97 ppm).

-

Furanose Ring Carbons (C-2, C-3, C-4): These carbons appear in the region of 75-85 ppm.

-

Exocyclic Carbon (C-5): The C-5 carbon resonates at approximately 70 ppm.

-

Benzylic Carbons (-CH₂-Ph): The three benzylic carbons give rise to signals in the 72-74 ppm range.

-

Aromatic Carbons (Ar-C): The aromatic carbons of the benzyl groups appear in the 127-129 ppm region for the protonated carbons and around 137-138 ppm for the quaternary (ipso) carbons.

Experimental Protocols

Protocol 1: NMR Sample Preparation

A self-validating protocol ensures the quality and reproducibility of the acquired data.

-

Analyte Purity Check: Before preparing the NMR sample, confirm the purity of the this compound sample by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane mixture). A single spot indicates high purity.

-

Solvent Selection: Use high-purity deuterated chloroform (CDCl₃, ≥99.8% D) from a sealed ampoule to minimize residual proton signals from the solvent.

-

Sample Weighing and Dissolution: Accurately weigh 10-20 mg of the compound and dissolve it in 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

-

Transfer to NMR Tube: Transfer the solution to a high-quality 5 mm NMR tube.

-

Internal Standard (Optional but Recommended): Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

Caption: Workflow for NMR sample preparation.

Protocol 2: NMR Data Acquisition

These parameters are for a standard 400 MHz NMR spectrometer.

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse sequence (e.g., zg30).

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Spectral Width: 16 ppm (centered around 6 ppm)

-

Acquisition Time: ~4 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 16-32

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Spectral Width: 240 ppm (centered around 100 ppm)

-

Acquisition Time: ~1 second

-

Relaxation Delay: 2 seconds

-

Number of Scans: 1024-4096 (or more for higher signal-to-noise)

Advanced 2D NMR for Complete Assignment

For an unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments is indispensable.

Caption: Logical flow for complete NMR assignment using 2D techniques.

-

COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals scalar coupling between protons, typically over two or three bonds. It is essential for tracing the connectivity of the protons within the furanose ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. It allows for the direct assignment of carbon signals based on the already assigned proton signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is particularly useful for identifying connectivity across quaternary carbons and for confirming the positions of the benzyl protecting groups.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a detailed fingerprint of its molecular structure. A thorough analysis of chemical shifts, coupling constants, and 2D correlation experiments allows for the unambiguous assignment of all proton and carbon signals, confirming the identity and purity of this important synthetic intermediate. The data and protocols presented in this guide serve as a valuable resource for researchers working with protected carbohydrates, ensuring the integrity of their synthetic endeavors.

References

-

Finch, P., Iskander, G. M., & Siriwardena, A. H. (1991). Convenient syntheses of 2,3,5-tri-O-benzyl-arabino- and -ribofuranoses via their ally1 glycosides. Carbohydrate Research, 210, 319-325. [Link]

-

Khatun, N., Nicolas, C., Fort, S., & Rémond, P. (2022). 2,3,5-Tri-O-benzyl-d-xylofuranose. Molbank, 2022(2), M1382. [Link]

-

Pore, V. S., & Lowary, T. L. (2007). Synthesis of Methyl 2,3,5-Tri-O-benzoyl-α-d-arabinofuranoside in the Organic Laboratory. Journal of Chemical Education, 84(3), 484. [Link]

-

Ardá, A., & Jiménez-Barbero, J. (2023). Primary Structure of Glycans by NMR Spectroscopy. Chemical Reviews. [Link]

-

Al-Douh, M. H., Hamid, S. A., Osman, H., Ng, S. L., & Fun, H. K. (2008). 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. Malaysian Journal of Chemistry, 10(1), 031-037. [Link]

-

PubChem. this compound.[Link]

-

Carl ROTH. 2,3,5-Tri-O-benzyl-β-D-arabinofuranose.[Link]

-

D'Accriscio, F., et al. (2018). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. ACS Omega, 3(12), 17948-17963. [Link]

-

McClard, R. W., Tsimikas, S., & Schriver, K. E. (1986). Inhibition of fructose bisphosphatase and stimulation of phosphofructokinase by a stable isosteric phosphonate analog of fructose 2,6-bisphosphate. Archives of biochemistry and biophysics, 245(1), 282-286. [Link]

Sources

A-to-Z Guide to 2,3,5-Tri-O-benzyl-D-arabinofuranose: From Sourcing to Synthesis

Introduction: The Significance of a Protected Arabinofuranose

2,3,5-Tri-O-benzyl-D-arabinofuranose is a protected derivative of D-arabinose, a five-carbon sugar. The benzyl groups serve as protecting agents for the hydroxyl (-OH) functionalities at the 2, 3, and 5 positions. This strategic protection is paramount in multi-step organic syntheses, as it prevents these hydroxyl groups from reacting out of turn. This allows for selective modification of other parts of the molecule, a fundamental requirement in the synthesis of complex carbohydrates and nucleoside analogues.[1][2] Its stability under a range of reaction conditions, coupled with the relative ease of deprotection (removal of the benzyl groups), makes it an invaluable intermediate for chemists.

The primary utility of this compound lies in its role as a precursor for the synthesis of arabinose-containing glycans and modified nucleosides.[1] These molecules are of significant interest in the pharmaceutical industry, forming the backbone of various therapeutic agents, including antiviral and anticancer drugs.[] For instance, the arabinofuranose moiety is a key structural feature in several clinically important nucleoside analogues that function by inhibiting viral replication or cancer cell proliferation.

Commercial Availability and Supplier Overview

This compound is readily available from a variety of chemical suppliers who specialize in carbohydrates and biochemicals for research and development purposes. It is typically sold as a white to off-white powder and is intended for laboratory use only.[4][5] When sourcing this material, it is crucial to consider not only the price but also the purity, isomeric form (α vs. β anomer), and the supplier's quality control documentation.

| Supplier | Typical Purity | Available Quantities | Notes |

| Sigma-Aldrich (Merck) | ≥99% (TLC) | Gram to multi-gram scale | Provides detailed certificates of analysis.[6] |

| Biosynth | High Purity | Custom quantities available | Offers a range of carbohydrate derivatives.[7] |

| CarboMer, Inc. | Varies | Small to bulk quantities | Specializes in carbohydrate synthesis.[8] |

| CD BioGlyco | ≥95% | Milligram to gram scale | Focuses on glycobiology research products.[1] |

| BOC Sciences | High Purity | Research and bulk quantities | Supplies a wide array of biochemicals.[] |

| CymitQuimica | Min. 99 Area-% | Gram to multi-gram scale | Distributes for various manufacturers.[4] |

| Thermo Scientific Chemicals | High Purity | Gram scale | Formerly part of the Alfa Aesar portfolio.[9] |

| Carl ROTH | High Purity | Gram scale | European-based supplier.[10] |

Note: The anomeric form (α or β) can be a critical factor in subsequent synthetic steps. While some suppliers specify the anomer, others may provide a mixture. It is imperative to confirm this detail with the supplier based on the specific requirements of your synthetic route.

Physicochemical Properties and Specifications

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in synthesis.

| Property | Value | Source |

| Molecular Formula | C₂₆H₂₈O₅ | [][7] |

| Molecular Weight | 420.50 g/mol | [][7] |

| Appearance | White to off-white solid/powder | [4][11] |

| Purity | Typically ≥95-99% | [1][6] |

| Solubility | Soluble in organic solvents like DCM, DMF, and DMSO.[1] | |

| Storage Temperature | 2-8°C | [6][7] |

| CAS Number | 160549-10-0 (for D-form), 60933-68-8 (for β-D-anomer) | [4][7] |

Identity and purity are typically confirmed by analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] Thin Layer Chromatography (TLC) is also a common method for assessing purity.[6]

Core Applications in Research and Drug Development

The primary application of this compound is as a versatile intermediate in the synthesis of complex molecules, particularly in the realm of drug discovery.

Synthesis of Nucleoside Analogues

Nucleoside analogues are a class of compounds that mimic natural nucleosides and can interfere with DNA or RNA synthesis. This property makes them effective antiviral and anticancer agents. This compound serves as a key starting material for the synthesis of arabinonucleosides. The protected arabinofuranose ring can be coupled with various nucleobases (e.g., adenine, guanine, cytosine, thymine) to create these analogues. The benzyl protecting groups are then removed in a later step to yield the final active compound.

Caption: Synthetic pathway from D-arabinose to a nucleoside analogue.

Elaboration of Oligosaccharides and Glycans

This protected arabinofuranose is also instrumental in the synthesis of oligosaccharides and glycans containing arabinose units.[4] These complex carbohydrates play crucial roles in various biological processes, including cell recognition and signaling. The ability to selectively introduce arabinofuranose into a growing oligosaccharide chain is made possible by the strategic use of protecting groups, such as the benzyl ethers in the title compound.

Synthesis and Purification: A Glimpse into the Chemistry

While commercially available, understanding the synthesis of this compound provides valuable insights into potential impurities and handling considerations. A common synthetic route starts from the readily available D-arabinose.[12][13] The process generally involves:

-

Fischer Glycosylation: D-arabinose is reacted with an alcohol (e.g., methanol) in the presence of an acid catalyst to form a mixture of methyl arabinofuranosides and pyranosides.

-

Benzylation: The hydroxyl groups are then protected by reacting the methyl glycoside with benzyl chloride or benzyl bromide in the presence of a base (e.g., sodium hydride). This step must be carefully controlled to ensure complete protection and to minimize side reactions.

-

Hydrolysis: The anomeric methyl group is selectively removed through hydrolysis to yield the desired this compound.

Purification is typically achieved through column chromatography on silica gel, followed by crystallization to obtain a high-purity product.[12]

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[11]

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[11][14] Use in a well-ventilated area.

-

Storage: Store in a tightly sealed container in a cool, dry place. The recommended storage temperature is 2-8°C.[6][7]

-

Incompatibilities: Avoid strong oxidizing agents.[11]

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[11][14]

Conclusion

This compound is a cornerstone intermediate in modern carbohydrate and medicinal chemistry. Its commercial availability from a range of reliable suppliers, coupled with its well-defined chemical properties, makes it an accessible and indispensable tool for researchers and drug development professionals. A comprehensive understanding of its sourcing, handling, and applications is key to leveraging its full potential in the synthesis of novel therapeutics and complex glycans.

References

-

CD BioGlyco. (n.d.). This compound, Purity ≥95%. Retrieved from [Link]

- Finch, P., Iskander, G. M., & Siriwardena, A. H. (1991). Convenient syntheses of 2,3,5-tri-O-benzyl-arabino- and -ribofuranoses via their ally1 glycosides.

- D'Souza, M. J., & Zhyon, H. (2005). Synthesis of Methyl 2,3,5-Tri-O-benzoyl-α-D-arabinofuranoside in the Organic Laboratory.

-

Carl ROTH. (n.d.). 2,3,5-Tri-O-benzyl-β-D-arabinofuranose, 50 g. Retrieved from [Link]

-

Fisher Scientific. (n.d.). 2,3,5-Tri-O-benzyl-beta-D-arabinofuranose. Retrieved from [Link]

-

American Chemical Society. (n.d.). Synthesis of Methyl 2,3,5-Tri-O-benzoyl-α-d-arabinofuranoside in the Organic Laboratory. Journal of Chemical Education. Retrieved from [Link]

Sources

- 1. This compound, Purity ≥95% - CD BioGlyco [bioglyco.com]

- 2. researchgate.net [researchgate.net]

- 4. 2,3,5-Tri-O-benzyl-β-D-arabinofuranose | CymitQuimica [cymitquimica.com]

- 5. scbt.com [scbt.com]

- 6. 2,3,5-Tri-O-benzyl-β-D-arabinofuranose | Sigma-Aldrich [sigmaaldrich.com]

- 7. biosynth.com [biosynth.com]

- 8. Buy 2,3,5-Tri-O-benzyl-1-O-(4-nitrobenzoyl)-D-arabinofuranose For Sale - Carbomer [carbomer.com]

- 9. J66853.09 [thermofisher.com]

- 10. 2,3,5-Tri-O-benzyl-β-D-arabinofuranose, 50 g, CAS No. 60933-68-8 | Monosaccharids | Carbohydrates | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]

- 11. fishersci.com [fishersci.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to the Role of 2,3,5-Tri-O-benzyl-D-arabinofuranose in Carbohydrate Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2,3,5-Tri-O-benzyl-D-arabinofuranose, a pivotal building block in modern carbohydrate chemistry. We will explore its synthesis, strategic importance as a protected monosaccharide, and its application in the construction of complex, biologically significant glycans and glycoconjugates.

Introduction: The Strategic Importance of Protected Arabinofuranose

D-arabinofuranose (Araf) is a critical carbohydrate component in the cell walls of various pathogens, most notably Mycobacterium tuberculosis, the bacterium responsible for tuberculosis.[1][2][3] The mycobacterial cell wall contains vast polysaccharides, arabinogalactan (AG) and lipoarabinomannan (LAM), which are rich in arabinofuranose residues.[1][2][3][4] These structures are essential for the bacterium's viability, pathogenesis, and interaction with the host immune system.[2][3] Consequently, synthetic fragments of these polysaccharides are invaluable tools for developing diagnostics, vaccines, and new antimicrobial drugs that target cell wall biosynthesis.[1][5]

The synthesis of oligosaccharides containing arabinofuranose is a significant challenge due to the sugar's multiple hydroxyl groups and the difficulty of stereoselectively forming the furanosidic linkages, particularly the 1,2-cis (β) linkage.[1][3] To achieve controlled, regioselective glycosylation reactions, chemists rely on protecting group strategies. This is where This compound emerges as a cornerstone intermediate.

By masking the hydroxyl groups at the C2, C3, and C5 positions with benzyl (Bn) ethers, the anomeric C1 hydroxyl group is left available for activation and subsequent glycosylation. The benzyl groups are chosen for their robustness; they are stable under a wide range of acidic and basic conditions commonly used in multi-step synthesis but can be reliably removed under mild conditions via catalytic hydrogenolysis.[6] This stability and ease of removal make this compound an exceptionally useful and versatile precursor for complex carbohydrate synthesis.[7]

Synthesis and Physicochemical Properties

The preparation of this compound typically begins with commercially available D-arabinose. The most common method for benzylation is a variation of the Williamson ether synthesis, where the hydroxyl groups are deprotonated with a strong base, and the resulting alkoxides act as nucleophiles to attack benzyl bromide.[6]

Causality Behind Experimental Choices:

-

Base: Sodium hydride (NaH) is frequently used because it is a strong, non-nucleophilic base that irreversibly deprotonates the hydroxyl groups, driving the reaction to completion.[6][8]

-

Solvent: Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred.[8] They effectively dissolve the carbohydrate and solvate the sodium cation without interfering with the nucleophilic alkoxides.

-

Reagent: Benzyl bromide (BnBr) is a highly reactive benzylating agent, ensuring an efficient SN2 reaction.[6][8]

-

Temperature: The reaction is typically initiated at 0°C to control the initial exothermic deprotonation and then allowed to warm to room temperature to ensure the benzylation reaction proceeds to completion.[8]

The synthesis workflow is a multi-step process that requires careful control of conditions to achieve a good yield.

Caption: Synthesis workflow for this compound.

Physicochemical Data Summary

The resulting product is typically a white powder with well-defined physical properties crucial for its characterization and use.

| Property | Value | Source |

| Molecular Formula | C₂₆H₂₈O₅ | [9][][11] |

| Molecular Weight | 420.50 g/mol | [9][][11] |

| Appearance | White Powder | [9] |

| Assay | ≥99% (TLC) | |

| Storage Temperature | 2-8°C | |

| Optical Activity | [α]20/D -9.0 to -1.5° (c=1, CHCl₃) |

Core Function: A Versatile Glycosyl Donor Precursor

The primary role of this compound is to serve as a precursor to an activated glycosyl donor . The free hydroxyl group at the anomeric center (C1) is a poor leaving group. Therefore, it must be converted into a more reactive species that can be readily displaced by a nucleophilic glycosyl acceptor (an alcohol, which can be another sugar).

Common activation strategies include conversion to:

-

Glycosyl Halides: Using reagents like HCl or HBr.

-

Thioglycosides: Reacting with a thiol (e.g., thiophenol) under acidic conditions.

-

Trichloroacetimidates: A highly effective method involving reaction with trichloroacetonitrile in the presence of a base like DBU.

The resulting activated donor can then be coupled with a glycosyl acceptor, typically promoted by a Lewis acid (e.g., TMSOTf, BF₃·OEt₂), to form the desired glycosidic bond. The non-participating nature of the benzyl ether at the C2 position is critical for influencing the stereochemical outcome of the glycosylation, often favoring the formation of the challenging β-(1,2-cis)-arabinofuranoside linkage.[1]

Caption: General workflow for using the synthon as a glycosyl donor.

Detailed Experimental Protocols

Trustworthiness in methodology requires precise, repeatable steps. The following protocols are based on established procedures in carbohydrate chemistry.

Protocol 1: Synthesis of this compound

This protocol is adapted from standard benzylation procedures.[6][8]

Materials:

-

D-Arabinose

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Benzyl bromide (BnBr)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Methanol (for quenching)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation: Under an inert atmosphere (Argon or Nitrogen), add NaH (e.g., 5 equivalents relative to arabinose) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer.

-

Solvent Addition: Add anhydrous DMF to the flask to create a suspension (approx. 5-10 mL per mmol of arabinose).[8] Cool the suspension to 0°C using an ice bath.

-

Deprotonation: Slowly add D-arabinose (1.0 equiv.) to the stirred NaH suspension. Allow the mixture to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours or until hydrogen gas evolution ceases.

-

Benzylation: Cool the mixture back to 0°C. Add BnBr (e.g., 5 equivalents) dropwise via a syringe, keeping the internal temperature below 10°C.[8]

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir overnight. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the starting material is consumed, cool the flask to 0°C and carefully quench the excess NaH by the slow, dropwise addition of methanol until gas evolution stops.

-

Work-up: Dilute the mixture with EtOAc and wash sequentially with water (2x) and brine (1x).[8]

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

Applications in Drug Discovery and Biomedical Research

The utility of this compound extends directly into drug development and immunology.[]

-

Antitubercular Drug Development: By enabling the synthesis of complex arabinan motifs from the mycobacterial cell wall, this building block is crucial for creating neoglycoconjugates.[1] These synthetic antigens are used to study the immune response to M. tuberculosis, screen for diagnostic antibodies, and as components in potential subunit vaccines.[1][2]

-

Antiviral & Anticancer Nucleosides: Arabinofuranosyl nucleotide analogues, known as arabinosides, exhibit significant antiviral and antitumor activities.[12] The chemical synthesis of many of these drugs, such as Nelarabine and Vidarabine (Ara-A), historically relies on precursors like 2,3,5-O-benzyl-D-arabinofuranosyl chloride, which is directly derived from the title compound.[12]

-

Enzyme Inhibitor Synthesis: This compound is a starting point for synthesizing analogs that can be used to probe the active sites and mechanisms of carbohydrate-processing enzymes, making it a valuable tool in enzymology and inhibitor design.[13]

Conclusion and Future Outlook

This compound is more than just a protected sugar; it is a strategic enabler in the complex field of carbohydrate synthesis. Its well-defined synthesis and the robust nature of its benzyl protecting groups provide chemists with a reliable platform for constructing intricate and biologically vital oligosaccharides. As research into infectious diseases and glycobiology continues to advance, the demand for versatile and powerful building blocks like this will only increase, solidifying its role in the future of drug discovery and biomedical science.

References

-

Chen, R. R., et al. (2022). Production of Value-Added Arabinofuranosyl Nucleotide Analogues from Nucleoside by an In Vitro Enzymatic Synthetic Biosystem. National Institutes of Health. Retrieved from [Link]

-

Takahashi, D., et al. (2022). Synthesis of naturally occurring β-l-arabinofuranosyl-l-arabinofuranoside structures towards the substrate specificity evaluation of β-l-arabinofuranosidase. PubMed. Retrieved from [Link]

-

Khatuntseva, E. A., et al. (2022). A Rational Synthesis of a Branched Decaarabinofuranoside Related to the Fragments of Mycobacterial Polysaccharides. PubMed Central. Retrieved from [Link]

-

Finch, P., Iskander, G. M., & Siriwardena, A. H. (1991). Convenient syntheses of 2,3,5-tri-O-benzyl-arabino- and -ribofuranoses via their ally1 glycosides. ResearchGate. Retrieved from [Link]

-

Ando, H. (2021). Benzylation of hydroxyl groups by Williamson reaction. NCBI Bookshelf. Retrieved from [Link]

-

van der Peet, P. L., & Williams, S. J. (2021). Chemical Synthesis of Cell Wall Constituents of Mycobacterium tuberculosis. PubMed Central. Retrieved from [Link]

-

Degiacomi, G., et al. (2021). Mycobacterial Cell Wall: A Source of Successful Targets for Old and New Drugs. MDPI. Retrieved from [Link]

-

Serra, S., et al. (2022). 2,3,5-Tri-O-benzyl-d-xylofuranose. MDPI. Retrieved from [Link]

-

Sivets, G. G. (2020). Regioselective and stereocontrolled syntheses of protected L-glycosides from L-arabinofuranosides. ResearchGate. Retrieved from [Link]

-

Sivets, G. G. (2020). Regioselective and stereocontrolled syntheses of protected L-glycosides from L-arabinofuranosides. PubMed. Retrieved from [Link]

-

Imamura, A., et al. (2020). B(C6F5)3-Catalyzed Stereoselective 1,2-cis Arabinofuranosylation with a Conformationally Constrained Donor. ACS Omega. Retrieved from [Link]

-

Imamura, A., et al. (2011). Synthesis of Docosasaccharide Arabinan Motif of Mycobacterial Cell Wall. Journal of the American Chemical Society. Retrieved from [Link]

-

Al-Mughaid, H., et al. (2019). Synthesis of a Di-Mycoloyl Tri-Arabinofuranosyl Glycerol Fragment of the Mycobacterial Cell Wall, Based on Synthetic Mycolic Acids. National Genomics Data Center. Retrieved from [Link]

-

Al-Mughaid, H., et al. (2019). Synthesis of a Di-Mycoloyl Tri-Arabinofuranosyl Glycerol Fragment of the Mycobacterial Cell Wall, Based on Synthetic Mycolic Acids. PubMed Central. Retrieved from [Link]

Sources

- 1. A Rational Synthesis of a Branched Decaarabinofuranoside Related to the Fragments of Mycobacterial Polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical Synthesis of Cell Wall Constituents of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. B(C6F5)3-Catalyzed Stereoselective 1,2-cis Arabinofuranosylation with a Conformationally Constrained Donor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. electronicsandbooks.com [electronicsandbooks.com]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. 2,3,5-Tri-O-benzyl-β-D-arabinofuranose | CymitQuimica [cymitquimica.com]

- 11. scbt.com [scbt.com]

- 12. Production of Value-Added Arabinofuranosyl Nucleotide Analogues from Nucleoside by an In Vitro Enzymatic Synthetic Biosystem - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biosynth.com [biosynth.com]

The Pivotal Role of Arabinofuranose Derivatives in Biological Systems: A Technical Guide for Researchers and Drug Development Professionals

Arabinofuranose, a five-carbon sugar existing in a furanose ring structure, is a fundamental building block of complex glycoconjugates that play indispensable roles across the biological landscape, from the intricate cell walls of pathogenic bacteria to the structural matrix of plants.[1][2] This in-depth technical guide provides a comprehensive exploration of the biological significance of arabinofuranose derivatives, their biosynthesis, and their emerging potential as therapeutic targets and diagnostic markers. This document is designed to serve as a critical resource for researchers, scientists, and drug development professionals engaged in the fields of glycobiology, microbiology, plant sciences, and medicinal chemistry.

The Architectural and Functional Diversity of Arabinofuranose-Containing Glycoconjugates

Arabinofuranose residues are integral components of a variety of vital biopolymers, where their unique structural properties contribute to the overall function and integrity of these macromolecules.

In the Microbial World: The Mycobacterial Cell Wall

The cell wall of Mycobacterium tuberculosis, the causative agent of tuberculosis, is a notoriously impermeable barrier, a characteristic largely attributed to the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex.[3][4] Arabinofuranose derivatives are central to this structure in two major glycoconjugates:

-

Arabinogalactan (AG): This highly branched polysaccharide is composed of repeating units of arabinose and galactose, exclusively in their furanose forms.[5][6] The arabinan domains of AG are attached to a galactan core, which in turn is linked to the peptidoglycan layer. The distal arabinofuranosyl residues are esterified with mycolic acids, long-chain fatty acids that form a waxy outer layer, contributing to the bacterium's resistance to antibiotics and host immune responses.[3][7]

-

Lipoarabinomannan (LAM): LAM is a critical lipoglycan that plays a significant role in the host-pathogen interaction, modulating the host's immune response.[3][6] It consists of a mannan core anchored to the cell membrane via a phosphatidyl-myo-inositol unit, with arabinan side chains. The structure of the arabinan domain, particularly its capping motifs, can vary between different mycobacterial species, influencing their virulence.[3]

The essentiality of arabinogalactan and lipoarabinomannan for the viability and pathogenicity of M. tuberculosis makes their biosynthetic pathways attractive targets for the development of new anti-tubercular drugs.[8]

In the Plant Kingdom: Cell Wall Integrity and Signaling

In plants, L-arabinofuranose is a prevalent component of the cell wall, contributing to its structural integrity and participating in cell-cell communication.[1][9] Key arabinofuranose-containing polymers include:

-

Arabinogalactan-Proteins (AGPs): These are highly glycosylated proteins found at the cell surface and in the extracellular matrix.[10][11] The carbohydrate portion, which can constitute up to 90% of the molecule's mass, is rich in arabinose and galactose.[12] AGPs are implicated in a wide array of developmental processes, including cell proliferation, differentiation, and programmed cell death.[10][11]

-

Hemicelluloses: Arabinofuranosyl residues are common side chains on xylan backbones, forming arabinoxylans.[1][9] These polymers cross-link cellulose microfibrils, contributing to the strength and flexibility of the cell wall. The degree and pattern of arabinosylation can influence the physical properties of the cell wall and its digestibility.

-

Pectins: Pectic polysaccharides, such as rhamnogalacturonan I, can be decorated with arabinan side chains.[9] These complex molecules are crucial for cell adhesion and wall plasticity.

The dynamic modification of arabinofuranose-containing polymers in the plant cell wall is critical for growth, development, and adaptation to environmental stresses.[13]

Biosynthesis of Arabinofuranose Derivatives: A Tale of Two Kingdoms

The biosynthetic pathways leading to the incorporation of arabinofuranose into complex glycoconjugates differ significantly between bacteria and plants, offering unique opportunities for targeted therapeutic intervention.

The Mycobacterial Pathway: A Prime Drug Target

In Mycobacterium tuberculosis, the sole donor for arabinofuranosyl residues is decaprenylphosphoryl-β-D-arabinofuranose (DPA).[14][15] The biosynthesis of DPA is a multi-step process that begins with phosphoribosyl pyrophosphate (PRPP).[4]

Experimental Protocol: In Vitro Reconstitution of DPA Biosynthesis

This protocol outlines the key steps for the enzymatic synthesis of DPA, a critical tool for studying arabinosyltransferases.

Materials:

-

Decaprenyl phosphate

-

[γ-³²P]ATP

-

Ribose-5-phosphate

-

Recombinant phosphoribosyl pyrophosphate synthetase (PrsA)

-

Recombinant decaprenyl-phosphate 5-phosphoribosyltransferase (DprA)

-

Recombinant decaprenyl-5-phosphoribose 2'-epimerase (DprE1/E2)

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT)

-

Thin-layer chromatography (TLC) system (e.g., silica gel 60 plates, chloroform:methanol:water solvent system)

-

Phosphorimager

Methodology:

-

Synthesis of PRPP: Incubate ribose-5-phosphate and [γ-³²P]ATP with PrsA in the reaction buffer. Monitor the reaction by TLC to confirm the formation of radiolabeled PRPP.

-

Synthesis of Decaprenyl-phosphate-ribose (DPR): Add decaprenyl phosphate and DprA to the PRPP reaction mixture. Incubate to allow the transfer of the phosphoribosyl group.

-

Epimerization to DPA: Introduce the DprE1/E2 epimerase complex to the DPR-containing reaction. This enzyme catalyzes the conversion of the ribofuranose to the arabinofuranose configuration.

-

Extraction and Analysis: Extract the lipid-linked sugars with an organic solvent (e.g., chloroform:methanol 2:1). Analyze the products by TLC and visualize the radiolabeled DPA using a phosphorimager.

The enzymes involved in this pathway, particularly the DprE1/E2 epimerase, are the targets of several promising anti-tubercular drug candidates.

Diagram: Biosynthesis of Decaprenylphosphoryl-β-D-arabinofuranose (DPA) in M. tuberculosis

Caption: Simplified pathway of DPA biosynthesis in M. tuberculosis.

The Plant Pathway: A Complex Network of Glycosyltransferases

In plants, the biosynthesis of arabinofuranose-containing glycans relies on nucleotide sugar precursors, primarily UDP-L-arabinofuranose (UDP-Araf).[16] The formation of UDP-Araf from UDP-D-xylose is a key step catalyzed by UDP-D-xylose 4-epimerases.[13] A family of arabinosyltransferases then utilizes UDP-Araf to add arabinofuranosyl residues to growing polysaccharide chains within the Golgi apparatus.

Diagram: Simplified Biosynthesis of UDP-L-arabinofuranose in Plants

Caption: Key steps in the formation of UDP-L-arabinofuranose in plants.

The Enzymology of Arabinofuranose Metabolism

The synthesis and degradation of arabinofuranose-containing polymers are tightly regulated by specific enzymes, which represent another avenue for therapeutic and biotechnological applications.

Arabinosyltransferases: The Builders

Arabinofuranosyltransferases (ArafTs) are a class of glycosyltransferases that catalyze the transfer of arabinofuranose from a donor substrate (DPA in mycobacteria, UDP-Araf in plants) to an acceptor molecule.[7] These enzymes exhibit a high degree of specificity for the linkage they form (e.g., α-(1→5), α-(1→3), β-(1→2)), which is crucial for the final architecture of the arabinan domain.[3] The Emb proteins (EmbA, EmbB, and EmbC) in M. tuberculosis are well-characterized ArafTs and are the targets of the first-line anti-tuberculosis drug, ethambutol.[3]

Arabinofuranosidases: The Deconstructors

α-L-Arabinofuranosidases (AFases) are hydrolytic enzymes that cleave terminal α-L-arabinofuranosyl residues from various glycoconjugates.[17][18] These enzymes are widespread in microorganisms and plants and play crucial roles in biomass degradation and nutrient cycling.[17][19] In biotechnology, AFases are utilized in various industrial processes, including biofuel production, food processing, and the pulp and paper industry.[19]

Table 1: Comparison of Arabinofuranose Metabolism in M. tuberculosis and Plants

| Feature | Mycobacterium tuberculosis | Plants |

| Arabinofuranose Donor | Decaprenylphosphoryl-β-D-arabinofuranose (DPA) | UDP-L-arabinofuranose (UDP-Araf) |

| Key Biosynthetic Enzymes | DprA, DprE1/E2 | UDP-xylose epimerase, RGP |

| Arabinofuranosyltransferases | EmbA, EmbB, EmbC, AftA, AftB | Various families of glycosyltransferases |

| Major Arabinofuranose Polymers | Arabinogalactan, Lipoarabinomannan | Arabinogalactan-proteins, Hemicelluloses, Pectins |

| Biological Role | Cell wall integrity, virulence | Cell wall structure, signaling, development |

| Therapeutic Relevance | Major drug target for tuberculosis | Not a primary drug target |

Therapeutic Potential of Arabinofuranose Derivatives and Their Analogs

The unique presence and essentiality of arabinofuranose-containing structures in pathogens like M. tuberculosis make them highly attractive targets for drug development.

Targeting Mycobacterial Arabinan Biosynthesis